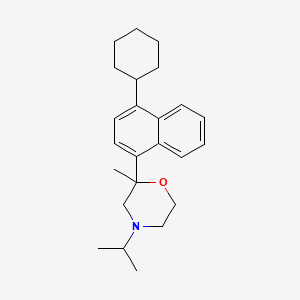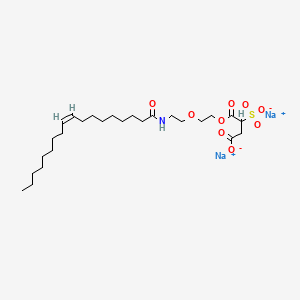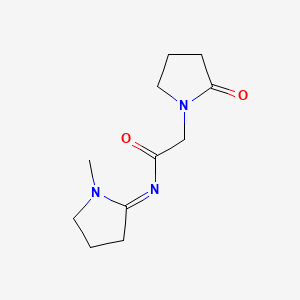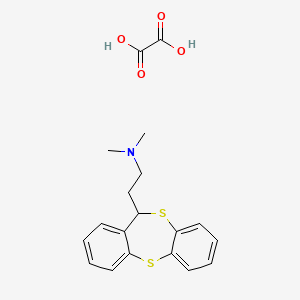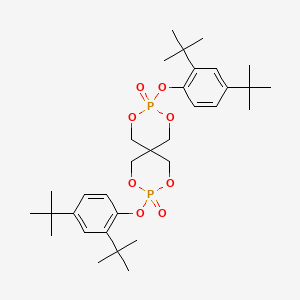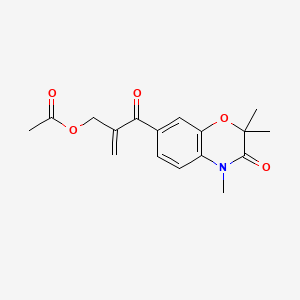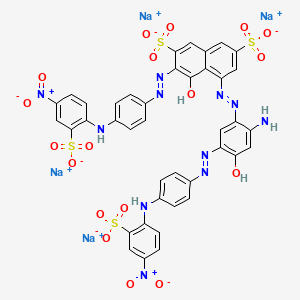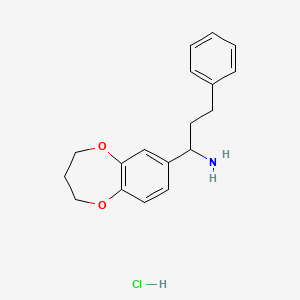
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxepane ring system and an amino-phenylpropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride typically involves the following steps:
Formation of the Benzodioxepane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepane ring.
Introduction of the Amino-Phenylpropyl Side Chain: The amino-phenylpropyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated benzodioxepane derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzodioxepane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the benzodioxepane ring.
科学的研究の応用
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The benzodioxepane ring system may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Phenyl-1-propanamine: Shares the phenylpropylamine structure but lacks the benzodioxepane ring.
(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid: Contains a similar amino-phenylpropyl group but differs in the presence of a phosphonous acid moiety.
(1-Amino-3-phenylpropyl)phosphonous acid: Similar amino-phenylpropyl structure with a phosphonous acid group.
Uniqueness
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride is unique due to the presence of the benzodioxepane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
特性
CAS番号 |
180386-90-7 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c19-16(9-7-14-5-2-1-3-6-14)15-8-10-17-18(13-15)21-12-4-11-20-17;/h1-3,5-6,8,10,13,16H,4,7,9,11-12,19H2;1H |
InChIキー |
CDSHJWIIASUWEL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2)C(CCC3=CC=CC=C3)N)OC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


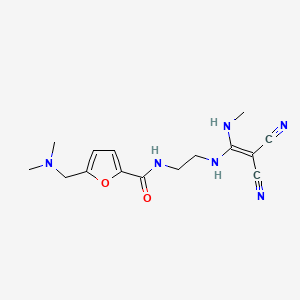
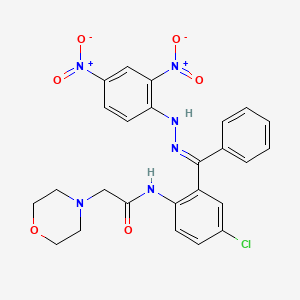
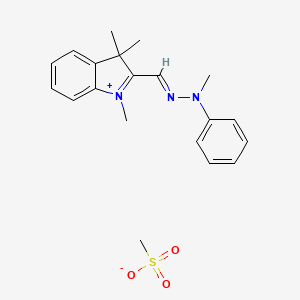

![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

